molecular formula C4H3FN2O2 B13424247 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione

5-fluoro-6-tritio-1H-pyrimidine-2,4-dione

Cat. No.: B13424247
M. Wt: 132.09 g/mol
InChI Key: GHASVSINZRGABV-CNRUNOGKSA-N
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Description

5-fluoro-6-tritio-1H-pyrimidine-2,4-dione: is a fluorinated pyrimidine derivative. This compound is structurally related to pyrimidine, a fundamental component of nucleic acids. The presence of fluorine and tritium atoms in its structure imparts unique chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione typically involves the fluorination and tritiation of pyrimidine derivatives. One common method involves the reaction of 5-fluorouracil with tritium gas under specific conditions to introduce the tritium atom at the 6th position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the selective incorporation of tritium.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or tritium atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine or tritium.

    Substitution: Formation of substituted derivatives with new functional groups replacing fluorine or tritium.

Scientific Research Applications

Chemistry: 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione is used as a precursor in the synthesis of various fluorinated and tritiated compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used as a radiolabeled tracer to study metabolic pathways and enzyme activities. The presence of tritium allows for sensitive detection and quantification in biological systems.

Medicine: The compound has potential applications in cancer research and treatment. Its structural similarity to nucleic acids allows it to interfere with DNA and RNA synthesis, making it a candidate for anticancer drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid metabolism, while the tritium atom allows for tracking and quantification in biological systems. The compound primarily targets thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the inhibition of cell proliferation and induction of cell death.

Comparison with Similar Compounds

    5-fluorouracil: A widely used anticancer drug with a similar structure but lacking the tritium atom.

    5-fluoro-2,4,6(1H,3H,5H)-pyrimidinetrione: Another fluorinated pyrimidine derivative with different functional groups.

    5-fluoro-1H-pyrimidine-2,4-dione: A simpler fluorinated pyrimidine compound without tritium.

Uniqueness: The presence of both fluorine and tritium atoms in 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione imparts unique chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the tritium atom allows for radiolabeling and tracking in biological systems. This combination makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C4H3FN2O2

Molecular Weight

132.09 g/mol

IUPAC Name

5-fluoro-6-tritio-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1T

InChI Key

GHASVSINZRGABV-CNRUNOGKSA-N

Isomeric SMILES

[3H]C1=C(C(=O)NC(=O)N1)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F

Origin of Product

United States

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